molecular formula C10H13NO B11734117 (Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine

(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine

Cat. No.: B11734117
M. Wt: 163.22 g/mol
InChI Key: OYCCHPSVJDWFCM-PKNBQFBNSA-N
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Description

(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine typically involves the condensation of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 3,5-dimethylbenzaldehyde in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the condensation reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzylideneamine: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    N-Hydroxyacetophenone: Contains a hydroxylamine group attached to an acetophenone moiety.

Uniqueness

(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine is unique due to the presence of the 3,5-dimethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)9(3)11-12/h4-6,12H,1-3H3/b11-9+

InChI Key

OYCCHPSVJDWFCM-PKNBQFBNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)/C(=N/O)/C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=NO)C)C

Origin of Product

United States

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